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molecular formula C8H12O4 B175830 Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate CAS No. 141419-94-5

Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate

Cat. No. B175830
M. Wt: 172.18 g/mol
InChI Key: ZUJSLBBFQOCMFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08785438B2

Procedure details

Lithium diisopropylamide (1.14 mol/l solution in n-hexane/tetrahydrofuran, 2.5 ml) was added dropwise to a solution of tetrahydro-4H-pyran-4-one (260 mg) in tetrahydrofuran (13 ml) at −78° C., and the mixture was stirred for one hour while warming to 0° C. The reaction solution was cooled to −78° C. again, hexamethylphosphoric triamide (452 μl) was added and subsequently ethyl cyanoformate (280 μl) was added at the same temperature. The mixture was stirred over one hour while warming to 0° C. The reaction solution was separated by adding distilled water and ethyl acetate. The resulting organic layer was washed with brine and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure. The resulting residue was purified by silica gel column chromatography (developed with ethyl acetate-hexane) to give the title compound (210 mg).
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
260 mg
Type
reactant
Reaction Step One
Quantity
13 mL
Type
solvent
Reaction Step One
Quantity
452 μL
Type
reactant
Reaction Step Two
Quantity
280 μL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([N-]C(C)C)(C)C.[Li+].[O:9]1[CH2:14][CH2:13][C:12](=[O:15])[CH2:11][CH2:10]1.CN(C)P(=O)(N(C)C)N(C)C.C([C:29]([O:31][CH2:32][CH3:33])=[O:30])#N>O1CCCC1>[O:15]=[C:12]1[CH2:13][CH2:14][O:9][CH2:10][CH:11]1[C:29]([O:31][CH2:32][CH3:33])=[O:30] |f:0.1|

Inputs

Step One
Name
Quantity
2.5 mL
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Name
Quantity
260 mg
Type
reactant
Smiles
O1CCC(CC1)=O
Name
Quantity
13 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
452 μL
Type
reactant
Smiles
CN(P(N(C)C)(N(C)C)=O)C
Step Three
Name
Quantity
280 μL
Type
reactant
Smiles
C(#N)C(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was cooled to −78° C. again
STIRRING
Type
STIRRING
Details
The mixture was stirred over one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
while warming to 0° C
CUSTOM
Type
CUSTOM
Details
The reaction solution was separated
ADDITION
Type
ADDITION
Details
by adding
DISTILLATION
Type
DISTILLATION
Details
distilled water and ethyl acetate
WASH
Type
WASH
Details
The resulting organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel column chromatography (developed with ethyl acetate-hexane)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O=C1C(COCC1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 210 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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